

# AF 555 Carboxylic Acid: A Technical Guide for Advanced Research Applications

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## Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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**AF 555 carboxylic acid** is a bright, water-soluble, and photostable orange fluorescent dye that serves as a versatile tool in a multitude of research applications. This technical guide provides an in-depth overview of its properties, methods for bioconjugation, and its application in studying cellular signaling pathways, with a focus on quantitative data and detailed experimental protocols.

## Core Properties and Applications

**AF 555 carboxylic acid** is the non-reactive form of the AF 555 fluorophore. In this state, it can be utilized as a reference standard in experiments involving AF 555-conjugated molecules. However, its primary utility lies in its potential for covalent labeling of biomolecules through the activation of its carboxylic acid group. This process, typically mediated by carbodiimide chemistry, allows for the stable conjugation of the dye to primary amines, hydrazines, and hydroxylamines on target molecules such as proteins, antibodies, and amino-modified oligonucleotides.

The resulting fluorescently labeled biomolecules are instrumental in a variety of advanced research techniques, including:

- **Fluorescence Microscopy:** Enabling the visualization and localization of specific proteins and cellular structures.

- Flow Cytometry: For the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.
- ELISA (Enzyme-Linked Immunosorbent Assay): As a detection reagent in immunoassays.
- Single-Molecule Imaging: Facilitating the study of individual protein dynamics and interactions.
- FRET (Förster Resonance Energy Transfer): As a donor or acceptor fluorophore in studies of molecular proximity and conformational changes.

## Spectroscopic and Physicochemical Properties

The performance of a fluorophore is defined by its spectroscopic and physicochemical characteristics. AF 555 is known for its high fluorescence quantum yield and photostability, making it a reliable choice for demanding imaging applications. It is spectrally similar to other popular dyes like Cy3 and Tetramethylrhodamine (TMR).

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~555 nm	[1](2)
Emission Maximum ( $\lambda_{em}$ )	~565 nm	[1](2)
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	(3)
Fluorescence Quantum Yield ( $\Phi$ )	~0.1	[4](5)
Recommended Laser Lines	532 nm, 555 nm	[1](2)
Recommended Filter Set	TRITC/Cy3	[1](2)
pH Stability	Stable between pH 4-10	[1](2)

## Experimental Protocols

### Activation of AF 555 Carboxylic Acid and Conjugation to an Antibody

This protocol details the two-step process of first activating **AF 555 carboxylic acid** to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to an antibody. This method minimizes the risk of protein-protein crosslinking that can occur in a one-step carbodiimide reaction.

#### Materials:

- **AF 555 carboxylic acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 1-10 mg/mL
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Preparation of Reagents:
  - Prepare a 10 mg/mL stock solution of **AF 555 carboxylic acid** in anhydrous DMF or DMSO.
  - Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
  - Immediately before use, prepare a 10 mg/mL solution of NHS or sulfo-NHS in Activation Buffer.

- Ensure the antibody solution is at the desired concentration in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer.
- **Activation of AF 555 Carboxylic Acid:**
  - In a microcentrifuge tube, combine the **AF 555 carboxylic acid** stock solution with a 1.5-fold molar excess of both EDC and NHS (or sulfo-NHS) solutions in Activation Buffer.
  - Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
- **Conjugation to the Antibody:**
  - Adjust the pH of the antibody solution to 7.2-7.5 by adding an appropriate volume of Conjugation Buffer.
  - Add the activated AF 555-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for different proteins.
  - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
- **Quenching the Reaction:**
  - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- **Purification of the Conjugate:**
  - Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
  - The first colored band to elute from the column will be the AF 555-labeled antibody.
- **Characterization of the Conjugate:**

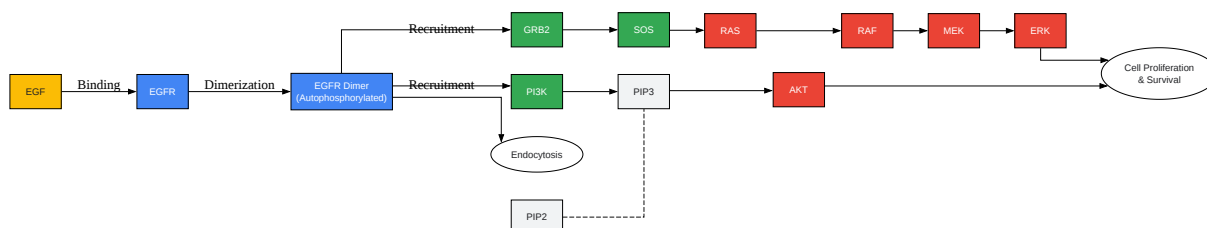
- Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of AF 555 (~555 nm,  $A_{555}$ ).
  - Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
    - Protein Concentration (M) =  $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
    - Where CF is the correction factor ( $A_{280}$  of the free dye /  $A_{555}$  of the free dye) and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000  $\text{M}^{-1}\text{cm}^{-1}$  for IgG).[6](7)
  - Calculate the DOL using the formula:
    - $\text{DOL} = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
    - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of AF 555 at 555 nm (~150,000  $\text{M}^{-1}\text{cm}^{-1}$ ). (3)
- Functionality: The functionality of the labeled antibody should be assessed using a relevant assay, such as ELISA or flow cytometry, to ensure that the conjugation process has not compromised its binding affinity. Increasing the number of fluorophores per antibody can sometimes reduce its binding capacity.[8](8)

## Application Example: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Fluorescently labeled ligands are powerful tools for investigating receptor-mediated signaling pathways. AF 555-labeled Epidermal Growth Factor (EGF) can be used to visualize and quantify the binding, internalization, and trafficking of the EGFR.

### EGFR Signaling Pathway Overview

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation.[9](9) Dysregulation of this pathway is often implicated in cancer. The binding of EGF to EGFR triggers a cascade of intracellular events, including receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins, ultimately leading to the activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] (11)

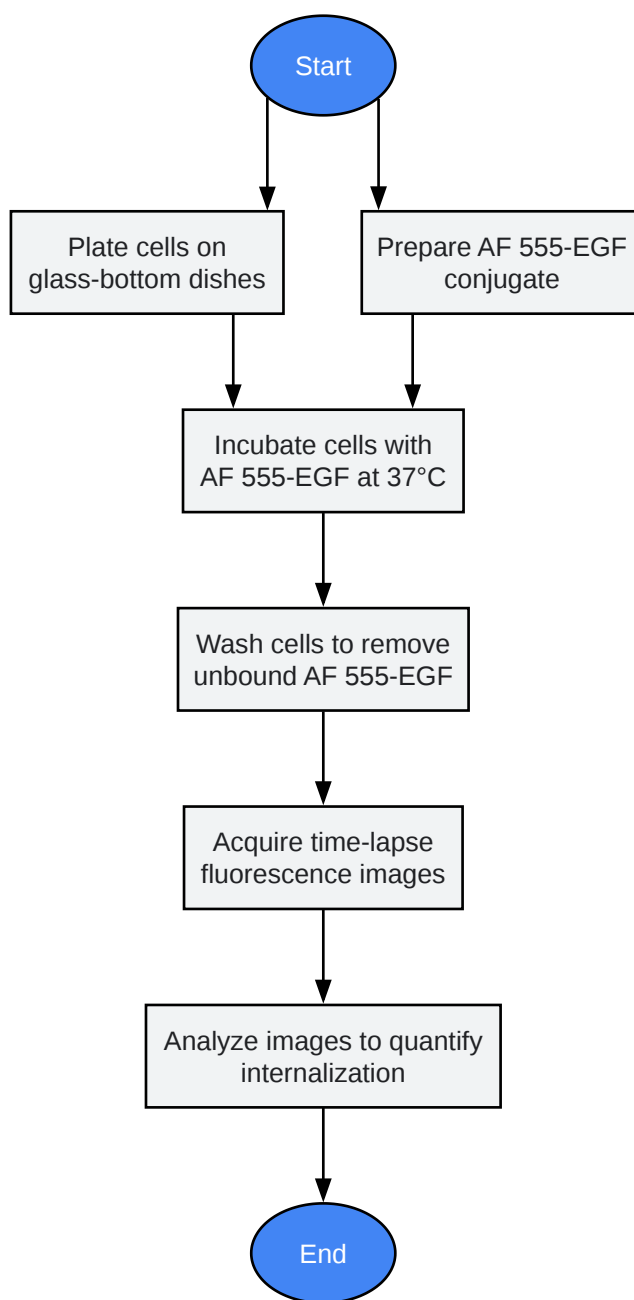


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Caption: Simplified EGFR signaling pathway.

## Experimental Workflow: Tracking EGFR Internalization

This workflow describes how to use AF 555-labeled EGF to monitor receptor internalization in live cells using fluorescence microscopy.



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Caption: Workflow for EGFR internalization assay.

Detailed Protocol:

- Cell Culture: Plate a suitable cell line (e.g., A549 or HeLa cells, which express EGFR) on glass-bottom imaging dishes and culture to the desired confluency.

- Preparation of AF 555-EGF: Prepare a stock solution of AF 555-labeled EGF. The optimal labeling concentration for different cell lines may range from 0.5 to 10 µg/mL.[\[12\]](#)[\(12\)](#)
- Labeling and Internalization:
  - Starve the cells in serum-free media for 2-4 hours prior to the experiment to reduce basal EGFR activation.
  - Add the AF 555-EGF solution to the cells and incubate at 37°C. The incubation time can be varied (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of internalization.
  - As a control for non-specific binding, a parallel experiment can be conducted where cells are co-incubated with an excess of unlabeled EGF.[\[12\]](#)[\(12\)](#)
- Imaging:
  - At each time point, wash the cells with cold PBS to remove unbound AF 555-EGF and halt internalization.
  - Acquire images using a fluorescence microscope equipped with a suitable filter set for AF 555.
- Data Analysis:
  - Quantify the fluorescence intensity inside the cells over time. An increase in intracellular fluorescence indicates the internalization of the EGFR-EGF complex.
  - The localization of the fluorescent signal can provide insights into the trafficking of the receptor, from early endosomes to late endosomes and lysosomes.

## Conclusion

**AF 555 carboxylic acid** is a valuable and versatile fluorescent probe for a wide range of research applications. Through a straightforward activation and conjugation procedure, it can be used to label a variety of biomolecules, enabling detailed investigations into cellular processes. Its bright and photostable fluorescence makes it particularly well-suited for advanced imaging techniques, providing researchers with a powerful tool to unravel the



complexities of biological systems. Proper protocol optimization and characterization of the resulting conjugates are crucial for obtaining reliable and reproducible data.

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